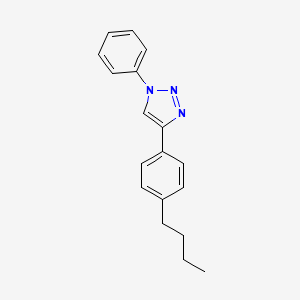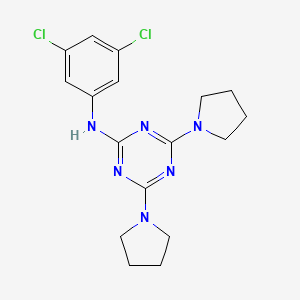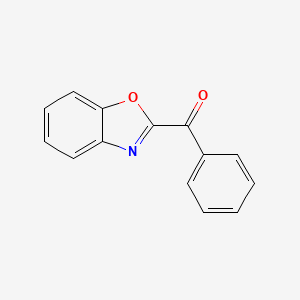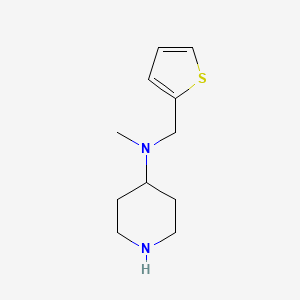
4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole: is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a triazole ring substituted with a butylphenyl group and a phenyl group, which imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method involves the reaction of an azide with an alkyne to form the triazole ring.
-
Starting Materials
- 4-Butylphenyl azide
- Phenylacetylene
-
Reaction Conditions
- Catalyst: Copper(I) iodide (CuI)
- Solvent: Dimethylformamide (DMF)
- Temperature: 60°C
- Reaction Time: 12 hours
-
Procedure
- Dissolve 4-butylphenyl azide and phenylacetylene in DMF.
- Add copper(I) iodide as the catalyst.
- Stir the reaction mixture at 60°C for 12 hours.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- 4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole can undergo oxidation reactions to form corresponding oxides.
- Common reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
-
Reduction
- The compound can be reduced to form the corresponding amines.
- Common reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
-
Substitution
- The triazole ring can undergo substitution reactions with various electrophiles.
- Common reagents: Alkyl halides, Acyl chlorides.
Major Products
- Oxidation of this compound typically yields triazole oxides.
- Reduction reactions produce triazole amines.
- Substitution reactions result in various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: 4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of catalytic reactions.
Biology
Bioconjugation: The compound is employed in bioconjugation techniques to link biomolecules, aiding in the study of biological processes and the development of diagnostic tools.
Medicine
Drug Development: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.
Mecanismo De Acción
The mechanism of action of 4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, modulating their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methylphenyl)-1-phenyl-1H-1,2,3-triazole
- 4-(4-Ethylphenyl)-1-phenyl-1H-1,2,3-triazole
- 4-(4-Propylphenyl)-1-phenyl-1H-1,2,3-triazole
Uniqueness
4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties and influences the compound’s solubility and reactivity. This uniqueness makes it particularly valuable in applications requiring specific hydrophobic interactions and stability.
Propiedades
Fórmula molecular |
C18H19N3 |
|---|---|
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
4-(4-butylphenyl)-1-phenyltriazole |
InChI |
InChI=1S/C18H19N3/c1-2-3-7-15-10-12-16(13-11-15)18-14-21(20-19-18)17-8-5-4-6-9-17/h4-6,8-14H,2-3,7H2,1H3 |
Clave InChI |
XBYPKOGPBHOMGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium](/img/structure/B14136523.png)
![4-[(2,5-Difluorobenzoyl)amino]butanoic acid](/img/structure/B14136524.png)
![N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B14136542.png)

![Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl-](/img/structure/B14136552.png)
![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)

![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)
![Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane](/img/structure/B14136580.png)
![{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium](/img/structure/B14136581.png)


![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)

